molecular formula C11H10N4O3 B13653844 3-cyclopropyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

3-cyclopropyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13653844
M. Wt: 246.22 g/mol
InChI Key: SUCDGRBIWXWDNE-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common approach starts with the preparation of the nitropyridine derivative, followed by the formation of the dihydropyrazolone ring. The cyclopropyl group is introduced through cyclopropanation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxides or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

3-cyclopropyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to alterations in cellular pathways. For example, it may inhibit histone methyltransferase G9a, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    BIX-01294: A known G9a inhibitor with a different chemical structure.

    Quinazolines: Compounds with G9a inhibitory activity.

    2-aminoindoles: Another class of G9a inhibitors.

    Heteroaryls: Compounds with similar biological activities.

    Tricyclic Compounds: Known for their G9a inhibitory effects.

Uniqueness

3-cyclopropyl-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of a cyclopropyl group, nitropyridine moiety, and dihydropyrazolone core

Properties

IUPAC Name

5-cyclopropyl-2-(5-nitropyridin-2-yl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-11-5-9(7-1-2-7)13-14(11)10-4-3-8(6-12-10)15(17)18/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCDGRBIWXWDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C2)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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